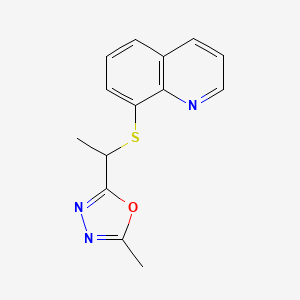
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole, also known as QSOX1 inhibitor, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole involves the inhibition of the enzyme quiescin sulfhydryl oxidase 1 (2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole). 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole is involved in the production of reactive oxygen species, which are known to promote tumor growth and metastasis. By inhibiting 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole reduces the production of reactive oxygen species, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. In neuronal cells, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to reduce oxidative stress, improve mitochondrial function, and enhance synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole in lab experiments is its specificity for 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole. This allows researchers to study the effects of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibition without affecting other enzymes or pathways. However, one of the limitations of using 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor is its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure the safety and efficacy of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole. One direction is to further investigate the potential applications of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to develop more potent and selective 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitors that can be used in clinical trials. Additionally, the development of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitors as diagnostic tools for cancer and neurodegenerative diseases is another potential future direction.
Métodos De Síntesis
The synthesis of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole involves the reaction between 2-methyl-5-nitro-1,3,4-oxadiazole and 8-mercaptoquinoline in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to inhibit tumor growth and metastasis by reducing the production of reactive oxygen species. In neurodegenerative diseases, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to reduce neuronal death and improve cognitive function. In infectious diseases, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to inhibit the growth of bacteria and viruses.
Propiedades
IUPAC Name |
2-methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9(14-17-16-10(2)18-14)19-12-7-3-5-11-6-4-8-15-13(11)12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZXEUICYHIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)SC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

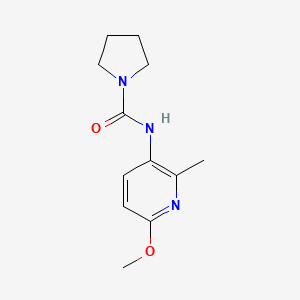
![N-{2-[(propan-2-yl)sulfanyl]phenyl}urea](/img/structure/B7582783.png)
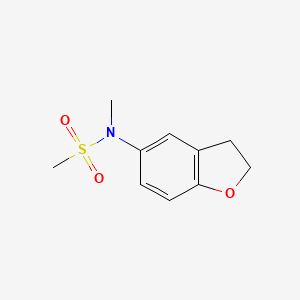
![4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B7582800.png)
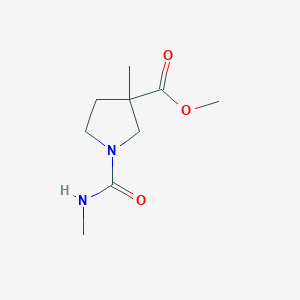


![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
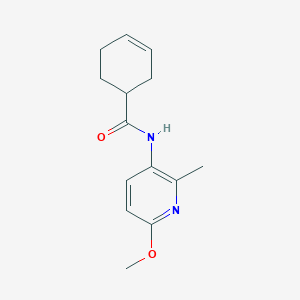
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
![1-Cycloheptyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582864.png)


![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)